molecular formula C14H15N5O3 B10904871 N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide

N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide

Cat. No.: B10904871
M. Wt: 301.30 g/mol
InChI Key: VMCOPJBSOLVFGU-VIZOYTHASA-N
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Description

N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitro group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the hydrazide moiety would produce an azide derivative .

Scientific Research Applications

N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C14H15N5O3/c1-9-6-11(4-5-13(9)19(21)22)14(20)16-15-7-12-8-18(3)17-10(12)2/h4-8H,1-3H3,(H,16,20)/b15-7+

InChI Key

VMCOPJBSOLVFGU-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N/N=C/C2=CN(N=C2C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN=CC2=CN(N=C2C)C)[N+](=O)[O-]

Origin of Product

United States

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